

Core Compound Profile: Physicochemical and Structural Properties

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Compound of Interest

Compound Name: 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 855343-07-6
Cat. No.: B1524320

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The properties of iodo-trifluoromethyl-pyrazoles are dictated by the interplay of the aromatic pyrazole ring, the strongly electron-withdrawing trifluoromethyl group, and the polarizable iodine atom. These features create a unique electronic and steric profile that is key to its utility.

Table 1: Physicochemical Properties of 4-Iodo-3-trifluoromethyl-1H-pyrazole

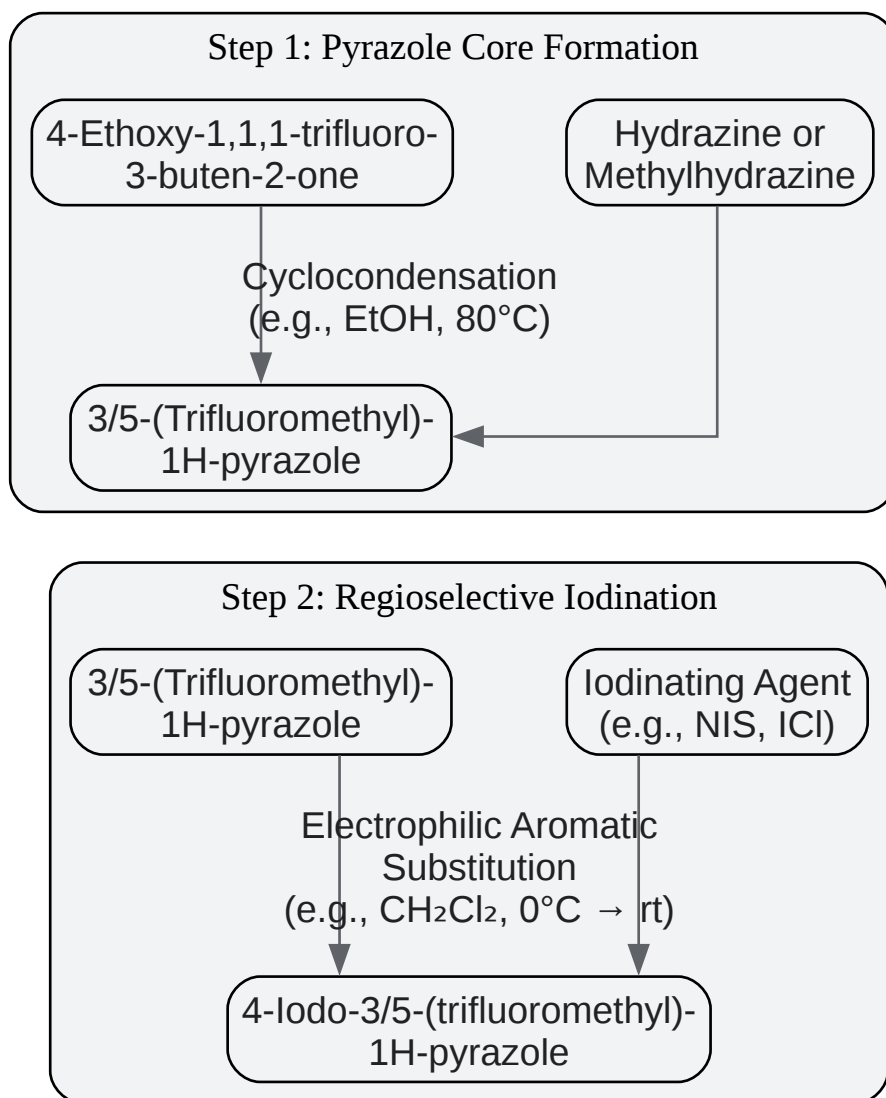
Property	Value	Source
CAS Number	866638-72-4	
Molecular Formula	C ₄ H ₂ F ₃ IN ₂	
Molecular Weight	261.97 g/mol	
IUPAC Name	4-iodo-3-(trifluoromethyl)-1H-pyrazole	
Appearance	Solid	
SMILES String	IC1=CN=C1C(F)(F)F	

| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N | |

The iodine at the C4 position is the key to the molecule's function as a versatile building block. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by palladium catalysts, initiating a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.^{[4][5]}

Synthesis and Mechanistic Insights

The synthesis of functionalized trifluoromethyl-pyrazoles is a well-established process that typically begins with a trifluoromethylated β -dicarbonyl equivalent. A general and practical method involves a cyclocondensation reaction followed by a regioselective iodination.^{[3][6]}



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General synthetic workflow for 4-iodo-trifluoromethyl-pyrazoles.

Detailed Experimental Protocol: Synthesis of 4-Iodo-3/5-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from established methods for analogous pyrazoles.[3][6]

Step 1: Pyrazole Core Formation (Cyclocondensation)

- To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. The use of methylhydrazine results in a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[6]
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by distillation or chromatography to separate the isomers if required.

Causality: The reaction between the enone and hydrazine is a classic Paal-Knorr synthesis for pyrazoles. The hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbon and the β -carbon of the enone system, followed by dehydration to form the aromatic pyrazole ring.

Step 2: Regioselective Iodination

- Dissolve the 3/5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH_2Cl_2) or acetonitrile.
- Cool the solution to 0°C in an ice bath.
- Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

- Allow the reaction to warm to room temperature and stir for 1-3 hours until the starting material is consumed (monitored by TLC/LC-MS).
- Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the final 4-iodo-pyrazole.

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective iodination with electrophilic iodine sources like NIS.[5]

Table 2: Representative Synthesis Conditions

Step	Reagents/Conditions	Typical Yield	Source
Cyclization	Methylhydrazine, EtOH, 80°C	75%	[3]

| Iodination | NIS, CH₂Cl₂, 0°C → rt | 62% |[3] |

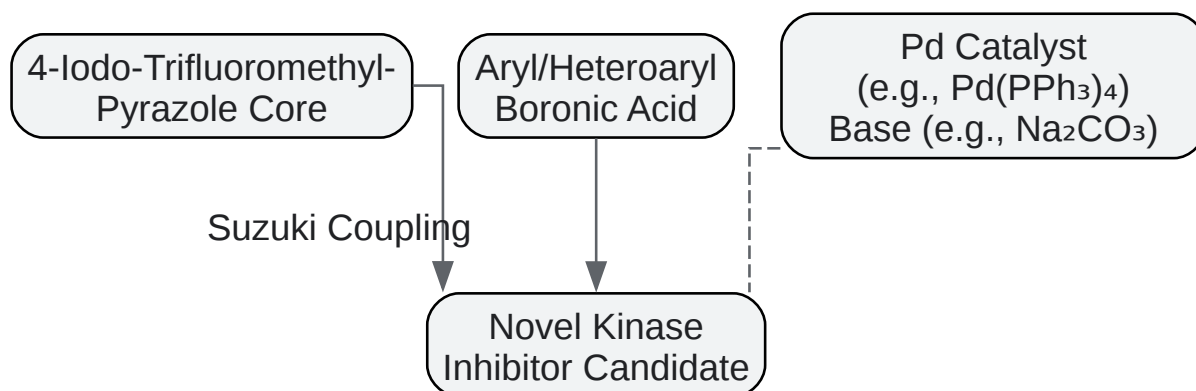
Strategic Applications in Research and Development

The true value of 4-iodo-trifluoromethyl-pyrazoles lies in their application as versatile intermediates for constructing complex, high-value molecules.

Cornerstone for Pharmaceutical Scaffolds

The pyrazole motif is a "privileged scaffold" in drug discovery, appearing in numerous blockbuster drugs.[1] The 4-iodo-pyrazole intermediate provides a direct route to novel analogues of these drugs.

- Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of the enzyme. The 4-iodo-pyrazole can be elaborated using Suzuki or Stille coupling to introduce aryl or heteroaryl groups, which are crucial for target binding and selectivity.[4]
- Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] This intermediate allows for the synthesis of novel NSAID analogues with potentially improved efficacy or side-effect profiles.[4]
- GABA Receptor Modulators: The trifluoromethyl-pyrazole structure serves as a precursor for modulators of the GABA receptor, an important target for treating anxiety, epilepsy, and other neurological disorders.[3]



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Elaboration of the pyrazole core via Suzuki coupling.

Advanced Agrochemical Intermediates

In agrochemistry, iodo-pyrazoles are critical for developing next-generation herbicides, insecticides, and fungicides.[3][7] The trifluoromethyl group often imparts high potency, while the iodine allows for the attachment of various substructures to fine-tune the compound's spectrum of activity and environmental stability.[7]

Safety, Handling, and Storage

Working with functionalized heterocyclic compounds requires adherence to strict safety protocols. Data from related compounds provide a strong basis for safe handling procedures.

- Hazard Identification: Based on analogous compounds, 4-iodo-trifluoromethyl-pyrazoles are expected to be hazardous. For instance, 4-Iodo-3-trifluoromethyl-1H-pyrazole is classified as acutely toxic if swallowed (H301). Related compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles (European Standard EN 166) are mandatory.[8][9]
 - Hand Protection: Wear appropriate protective gloves.[8]
 - Skin and Body Protection: A lab coat or long-sleeved clothing is required.[8]
- First Aid Measures:
 - If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
 - If in Eyes: Rinse immediately with plenty of water for at least 15 minutes. If eye irritation persists, get medical attention.[8]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents and sources of ignition.[7][9]

Conclusion and Future Outlook

4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole and its isomers represent a class of high-value chemical intermediates. Their utility is driven by the synergistic combination of the biologically active pyrazole scaffold, the potency-enhancing trifluoromethyl group, and the synthetically versatile iodo-substituent. These compounds provide a robust and efficient platform for the rapid synthesis of diverse molecular libraries for high-throughput screening in both pharmaceutical and agrochemical research. Future research will likely focus on

developing more sustainable, catalytic methods for their synthesis and exploring their application in new areas such as materials science.[3]

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